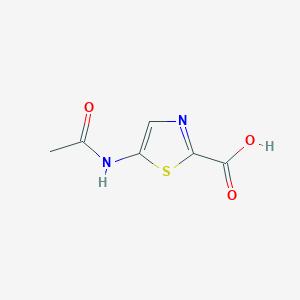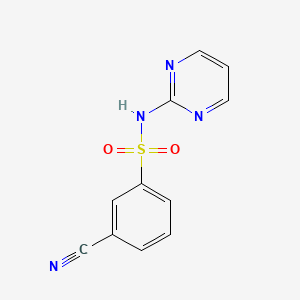
2-Bromo-5-methylbenzoyl chloride
Overview
Description
Scientific Research Applications
Synthesis of Potential Antipsychotic Agents
A study by Högberg et al. (1990) demonstrated the use of 2-Bromo-5-methylbenzoyl chloride in synthesizing a series of potent antidopaminergic agents. These compounds showed significant inhibition of [3H]spiperone binding in rat striatal membranes, indicating their potential as antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).
Antibacterial Activity of Novel Oxadiazole Derivatives
Rehman et al. (2018) synthesized novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-Oxadiazole derivatives, using aryl/aralkyl carboxylic acids. These compounds, synthesized from this compound, exhibited varying degrees of antibacterial activity against Gram-negative bacteria, with some molecules showing moderate inhibition potential (Rehman, Siddiqa, Abbasi, Siddiqui, Khan, Rasool, & Shah, 2018).
Synthesis of Antimicrobial Benzofuran Derivatives
Abdel‐Aziz et al. (2009) used 3-methyl-2-benzofuranoyl chloride, derived from this compound, to synthesize several compounds with significant antimicrobial activity. These compounds showed efficacy against various fungal species and bacterial strains, demonstrating their potential in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Synthesis of Photodynamic Therapy Agents
Pişkin et al. (2020) investigated the use of this compound in synthesizing new zinc phthalocyanines with high singlet oxygen quantum yields. These compounds are promising for Type II photodynamic therapy, a treatment method for cancer, due to their excellent photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Development of Antiviral Compounds
Saluja et al. (1996) synthesized various acyclic nucleosides from this compound, which were tested for activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Although these compounds did not show specific and potent antiviral activity, their synthesis contributes to the understanding of antiviral drug development (Saluja, Zou, Drach, & Townsend, 1996).
properties
IUPAC Name |
2-bromo-5-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBACRXXWHGOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652351 | |
| Record name | 2-Bromo-5-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
409110-31-2 | |
| Record name | 2-Bromo-5-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

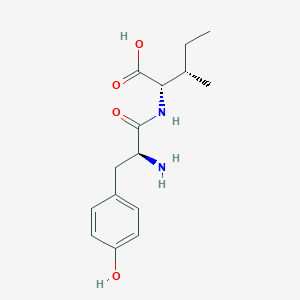
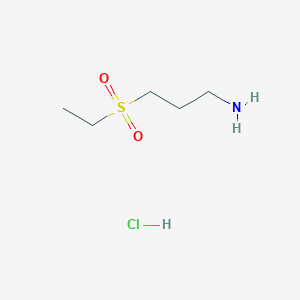

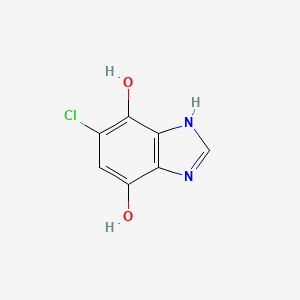
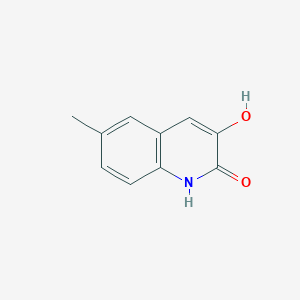
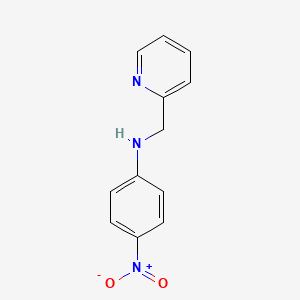
![[1,1'-Biphenyl]-3-carboxaldehyde, 4'-fluoro-2',4-dimethoxy-](/img/structure/B3265683.png)

